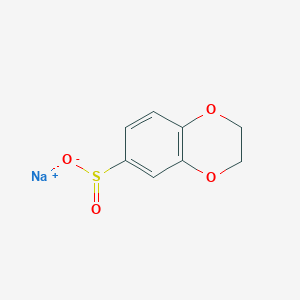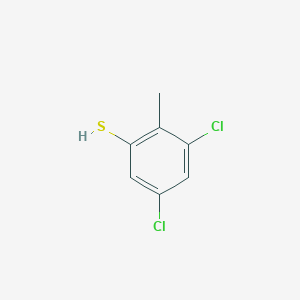
3-(4-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research on similar compounds, like 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic materials, highlights the importance of fluorinated compounds in medicinal chemistry. The development of practical synthesis methods for such intermediates is crucial for large-scale production, as demonstrated by Qiu et al. (2009) in their work on an easily performed synthesis process, which may have implications for the synthesis and application of 3-(4-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid in pharmaceuticals (Qiu et al., 2009).
Chemosensors
Fluorinated compounds have been utilized in the development of chemosensors for detecting various analytes. For instance, different compounds based on 4-Methyl-2,6-diformylphenol have been able to detect metal ions, anions, and neutral molecules with high selectivity and sensitivity. This suggests that 3-(4-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid could potentially be explored for the development of novel chemosensors (Roy, 2021).
Anticancer and Anti-inflammatory Applications
Compounds with similar structures, such as 4′-Geranyloxyferulic acid, have been investigated for their anti-inflammatory and anti-tumor properties. These findings indicate a possible area of research for 3-(4-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid, suggesting its potential in dietary cancer chemoprevention and as an anti-inflammatory agent (Epifano et al., 2015).
Environmental and Analytical Chemistry
The study of polyfluoroalkyl chemicals in the environment, which focuses on their biodegradability and the impact on human and environmental health, provides insights into how fluorinated compounds can be assessed for environmental safety and degradation pathways. Such research could be relevant for assessing the environmental impact of 3-(4-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid and its derivatives (Liu & Avendaño, 2013).
Safety and Hazards
The safety information available for “(4-fluoro-3-methoxyphenyl)boronic acid” indicates that it has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The compound carries the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) .
Propiedades
IUPAC Name |
3-(4-fluoro-3-methoxyphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-7(11(13)14)5-8-3-4-9(12)10(6-8)15-2/h3-4,6-7H,5H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREUIGOBYVJGLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)F)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(Methylamino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1445904.png)
![Dithieno[3,2-c:2',3'-e]oxepine-4,6-dione](/img/structure/B1445906.png)


![8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B1445910.png)



![3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B1445917.png)


![[6-(Furan-3-yl)pyridin-3-yl]methanamine](/img/structure/B1445923.png)
